N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

CAS No.: 1185435-02-2

Cat. No.: VC2990762

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185435-02-2 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine |

| Standard InChI | InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3) |

| Standard InChI Key | BDIXQJWNYSATGC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O |

| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O |

Introduction

Chemical Identity and Structure

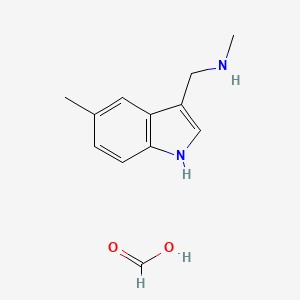

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate consists of an indole core with specific functional group modifications and formic acid as a counterion. It is characterized by a methyl group at the 5-position of the indole ring and a methylaminomethyl group at the 3-position, forming a salt with formic acid.

Chemical Identifiers and Properties

The compound is uniquely identified through various chemical registry systems and possesses specific molecular characteristics as detailed in Table 1.

Table 1: Chemical Identifiers and Properties of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Structural Characteristics

The structure of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate is characterized by:

-

An indole core (bicyclic structure consisting of a benzene ring fused to a pyrrole ring)

-

A methyl substituent at the 5-position of the indole

-

A methylaminomethyl group at the 3-position of the indole

-

Formic acid as the counterion, forming a salt through protonation of the amine

This specific arrangement of functional groups contributes to the compound's pharmacological properties and applications in medicinal chemistry.

Applications in Pharmaceutical Research

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate has significant applications in pharmaceutical research and development due to its structural features that enable specific biological activities.

Neuropsychiatric Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly:

"This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of new antidepressants and anti-anxiety medications. Its unique structure allows for targeted activity in the central nervous system."

The indole structure, which is present in many neurologically active compounds including serotonin, makes this compound particularly relevant for developing drugs that target the central nervous system.

Neurotransmitter Systems Research

Researchers employ this chemical to investigate neurotransmitter systems:

"Researchers employ this chemical to study its effects on neurotransmitter systems, helping to unravel the complexities of mood regulation and potential therapeutic targets for mental health disorders."

This application is crucial for understanding the biochemical basis of neuropsychiatric conditions and identifying novel therapeutic strategies.

Structure-Activity Relationships

The biological activity of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate is closely related to its structural features, particularly the positioning of substituents on the indole ring.

Significance of Methyl Substitution

Evidence from related indole research suggests that the position and nature of substitutions significantly impact biological activity:

"A methyl or a cyclopropyl in the 5′ position of the indole seems to be ideal for potency."

This suggests that the 5-methyl group in N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate may be a critical determinant of its pharmacological properties.

Comparison with Structural Analogs

Several related compounds provide context for understanding the structure-activity relationships:

Table 2: Structural Analogs of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

These structural variations can significantly affect binding properties, pharmacokinetics, and pharmacodynamics, highlighting the importance of the specific substitution pattern in N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate.

Additional Applications

Beyond pharmaceutical applications, N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate has utility in multiple scientific and industrial fields.

Organic Synthesis

"It is used in organic synthesis as a building block for creating more complex molecules, making it valuable in the production of agrochemicals and other fine chemicals."

As a versatile intermediate, this compound can serve as a foundation for constructing more complex molecules with specific functional properties.

Material Science Applications

"The compound has applications in developing new materials, particularly in creating polymers with enhanced properties, which can be beneficial in various industrial applications."

These applications leverage the structural features of the compound to create materials with specific characteristics required for industrial use.

Analytical Chemistry

"This chemical is utilized in analytical methods to detect and quantify specific biomolecules, aiding in diagnostics and research in clinical laboratories."

In analytical settings, the compound may serve as a standard, reagent, or component in developing new analytical methodologies.

Pharmacological Properties

The pharmacological properties of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate are closely linked to its structural features, particularly its similarity to neurotransmitter compounds.

Formulation Considerations

The formate salt formation provides several advantages:

-

Improved water solubility compared to the free base

-

Enhanced stability for storage and handling

-

Potentially improved bioavailability in physiological systems

These properties make the formate salt form particularly suitable for pharmaceutical applications.

Current Research Trends

Recent research involving indole derivatives similar to N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate has focused on several key areas that may inform future applications of this compound.

Tubulin Polymerization Inhibitors

Recent research has explored the potential of related indole derivatives in cancer treatment:

"Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, we designed and synthesized a series of... N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines..."

This research direction suggests potential applications for N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate or its derivatives in oncology.

Antimicrobial Research

Indole derivatives have also shown promising antimicrobial properties:

"With this relatively limited literature on 3-substituted 1H-imidazol-5-yl-1H-indoles, we undertook a study to further explore the antimicrobial properties... This application is crucial for understanding the biochemical basis of neuropsychiatric conditions and identifying novel therapeutic strategies."

Such findings may open new avenues for investigating the antimicrobial potential of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate and related compounds.

Future Research Perspectives

The versatility and potential applications of N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate suggest several promising directions for future research.

Optimizing Pharmacological Profiles

Further structural modifications could enhance specific biological activities:

-

Addition or modification of functional groups to improve receptor selectivity

-

Investigation of different salt forms to optimize pharmacokinetic properties

-

Creation of prodrug versions for improved delivery

Expanding Application Domains

Potential new applications could include:

-

Development of diagnostic reagents

-

Creation of chemical probes for biological research

-

Exploration of applications in sustainable chemistry

Synthetic Methodology Improvements

More efficient synthesis routes could enhance accessibility and reduce costs:

-

Development of catalytic methods

-

Exploration of green chemistry approaches

-

Implementation of continuous flow chemistry techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume